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Compound of Interest

Compound Name: 6-Bromoquinolin-4-Ol

CAS No.: 332366-57-1

Cat. No.: B3021693

Get Quote

Discovery, Synthesis, and Medicinal Chemistry Applications

Executive Summary
6-Bromoquinolin-4-ol (CAS: 145369-94-4), often referred to as 6-bromo-4-hydroxyquinoline,

is a "privileged scaffold" in modern medicinal chemistry.[1] While historically rooted in the dye

and antimalarial research of the early 20th century, it has experienced a renaissance in the

21st century as a critical intermediate for the synthesis of Type I and Type II kinase inhibitors

(e.g., PI3K/mTOR inhibitors like Omipalisib).

Its structural duality—possessing a nucleophilic oxygen at C4 (tautomeric with the C4-carbonyl)

and an electrophilic bromine handle at C6—allows for orthogonal functionalization. This guide

details its historical trajectory, optimized synthetic protocols, and its role as a linchpin in

divergent drug discovery campaigns.

Chemical Identity & Physical Properties[2][3][4][5]
The compound exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline)

and the keto form (4(1H)-quinolone). In solution and solid state, the keto form often

predominates, though "4-ol" remains the common nomenclature.
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Property Specification

IUPAC Name
6-Bromoquinolin-4-ol; 6-bromo-1H-quinolin-4-

one

CAS Number 145369-94-4

Molecular Formula C₉H₆BrNO

Molecular Weight 224.05 g/mol

Melting Point 280–285 °C (dec.)

Solubility
Low in water; soluble in DMSO, DMF, hot acetic

acid.

pKa ~11.5 (OH/NH acidic), ~2.5 (Basic N)

Historical Evolution: From Dyes to Targeted Therapy
The Classical Era (1887–1950)
The synthesis of 4-hydroxyquinolines traces back to the Conrad-Limpach (1887) and Gould-

Jacobs (1939) reactions. Early interest was driven by the search for antimalarial analogs of

quinine. During WWII, thousands of quinoline derivatives were screened. While the 7-chloro

analog (precursor to Chloroquine) became famous, the 6-bromo variant was synthesized as

part of Structure-Activity Relationship (SAR) libraries to test halogen steric effects, though it

lacked the potency of its 7-substituted counterparts against Plasmodium.

The Kinase Renaissance (2000–Present)
The molecule's significance shifted dramatically with the advent of targeted oncology. The 6-

bromo substituent proved to be an ideal "handle" for Palladium-catalyzed cross-coupling

(Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to extend the scaffold into the ATP-

binding pockets of kinases.

Key Milestone: The development of GSK2126458 (Omipalisib), a potent PI3K/mTOR

inhibitor, utilizes 6-bromo-4-iodoquinoline (derived from 6-bromoquinolin-4-ol) as a core

building block.
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Synthetic Methodologies
Two primary routes exist: the classical thermal cyclization and the modern Meldrum's acid

approach. The latter is recommended for laboratory-scale purity and yield.

Diagram: Synthetic Pathways
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Caption: Comparison of the Classical Gould-Jacobs (Route A) and the Modern Meldrum's Acid

(Route B) pathways.

Protocol A: Modern Meldrum's Acid Route
(Recommended)
This method avoids the isolation of the ester intermediate and typically offers higher purity.

Reagents: 4-Bromoaniline (1.0 eq), Meldrum's acid (1.2 eq), Triethyl orthoformate (excess),

Ethanol (solvent).

Condensation: Reflux Meldrum's acid in triethyl orthoformate for 2 hours. Add 4-bromoaniline

and reflux for an additional 2–3 hours.

Isolation: Cool to RT. The intermediate adduct precipitates.[2] Filter and wash with ethanol.

Cyclization: Add the adduct portion-wise to boiling Diphenyl Ether (Ph₂O) at 250°C.
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Critical Step: Maintain temperature >240°C to ensure rapid decarboxylative cyclization and

prevent polymerization.

Workup: Cool to ~50°C. Pour slowly into hexane or petroleum ether. The product precipitates

as a solid.[2][3] Filter, wash with hexane to remove diphenyl ether, and dry.

Yield: Typically 60–75%.

Protocol B: Classical Gould-Jacobs Route
Condensation: Heat 4-bromoaniline with Diethyl ethoxymethylenemalonate (DEEM) at 110°C

(neat) until ethanol evolution ceases.

Cyclization: Add the resulting acrylate oil to refluxing diphenyl ether (250°C) for 1 hour.

Hydrolysis: The product of step 2 is an ester (Ethyl 6-bromo-4-hydroxyquinoline-3-

carboxylate). Saponify with 10% NaOH, then acidify to get the carboxylic acid.

Decarboxylation: Heat the acid in quinoline/copper bronze to remove the C3-carboxyl group.

Note: This route is longer and lower yielding (30–45% overall) but uses cheaper reagents.

Medicinal Chemistry Applications
The utility of 6-bromoquinolin-4-ol lies in its ability to serve as a divergent synthesis hub.

Functionalization Logic
C4 Position (OH): Converted to Cl (using POCl₃) or I (using HI/P). This activates the position

for SNAr reactions with amines (to make aminoquinolines) or ethers.

C6 Position (Br): Remains intact during C4 functionalization. Used subsequently for

Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce aryl or heteroaryl

groups.

Diagram: Divergent SAR Workflow
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Caption: Divergent synthesis strategy transforming the scaffold into complex kinase inhibitors.

Key Case Study: Synthesis of Omipalisib Intermediate
To synthesize the core of GSK2126458, 6-bromoquinolin-4-ol is first converted to 6-bromo-4-

iodoquinoline. The iodine at C4 is more reactive than the bromine at C6, allowing for a selective

Suzuki coupling at C4 before addressing the C6 bromine, or vice versa depending on the

specific protecting group strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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